Dimethyl 1,3-adamantanedicarboxylate

Catalog No.
S707799
CAS No.
1459-95-6
M.F
C14H20O4
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 1,3-adamantanedicarboxylate

CAS Number

1459-95-6

Product Name

Dimethyl 1,3-adamantanedicarboxylate

IUPAC Name

dimethyl adamantane-1,3-dicarboxylate

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C14H20O4/c1-17-11(15)13-4-9-3-10(5-13)7-14(6-9,8-13)12(16)18-2/h9-10H,3-8H2,1-2H3

InChI Key

YXMDGBXGJKYMQL-UHFFFAOYSA-N

SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC

Organic Synthesis:

Dimethyl 1,3-adamantanedicarboxylate (DMAD) serves as a valuable building block in organic synthesis due to its unique structure and chemical properties. The presence of the two ester groups allows for various chemical transformations, including:

  • Hydrolysis: Cleavage of the ester bonds using water or a base can generate 1,3-adamantanedicarboxylic acid, a versatile intermediate for further functionalization [].
  • Decarboxylation: Removal of the carboxyl groups under specific conditions can lead to the formation of 1,3-dimethyladamantane, a useful precursor for the synthesis of other adamantane derivatives [].
  • Alkylation: The ester groups can be alkylated using various reagents, enabling the introduction of desired functional groups onto the adamantine core [].

These transformations make DMAD a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals, fine chemicals, and functional materials.

Medicinal Chemistry:

Limited research suggests the potential application of DMAD in medicinal chemistry. Studies have explored its:

  • Antiviral activity: DMAD exhibited antiviral activity against certain viruses, including the influenza virus, in preliminary studies []. However, further research is needed to determine its effectiveness and potential mechanisms of action.
  • Antibacterial activity: Some studies have reported antibacterial activity of DMAD against specific bacterial strains []. However, similar to antiviral activity, further investigation is necessary to assess its potential and develop effective therapeutic strategies.

Material Science:

Recent research indicates potential applications of DMAD in material science. Studies have investigated its use in the development of:

  • Organic light-emitting diodes (OLEDs): DMAD derivatives have been explored as potential host materials for OLEDs due to their desirable photophysical properties [].
  • Liquid crystals: Research suggests that DMAD can be used as a precursor for the synthesis of novel liquid crystals with specific properties [].

Dimethyl 1,3-adamantanedicarboxylate is an ester derived from 1,3-adamantanedicarboxylic acid. Its chemical formula is C14H20O4, and it features a distinctive adamantane core structure, which is a polycyclic hydrocarbon known for its stability and rigidity. This compound exists as a colorless liquid or solid and is characterized by its two carboxylate groups esterified with methyl groups .

The synthesis of dimethyl 1,3-adamantanedicarboxylate typically involves a multi-step reaction mechanism. One common approach includes the esterification of 1,3-adamantanedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction can be summarized as follows:

  • Esterification:
    • Reactants: 1,3-adamantanedicarboxylic acid + Methanol
    • Catalyst: Sulfuric Acid
    • Products: Dimethyl 1,3-adamantanedicarboxylate + Water

This reaction can proceed through various pathways depending on the conditions and catalysts used.

Research indicates that dimethyl 1,3-adamantanedicarboxylate exhibits interesting biological properties. It has been studied for its potential effects on cellular processes and interactions with biomolecules. While specific biological activities are still under investigation, compounds with similar adamantane structures have shown antiviral and anti-inflammatory properties, suggesting that dimethyl 1,3-adamantanedicarboxylate may possess similar activities .

Several methods have been developed for synthesizing dimethyl 1,3-adamantanedicarboxylate:

  • Esterification Reaction: As mentioned earlier, this involves reacting 1,3-adamantanedicarboxylic acid with methanol using an acid catalyst.
  • Stepwise Synthesis: This method may involve multiple steps including protection of functional groups and subsequent reactions to form the desired ester .
  • Solvo-hydrothermal Methods: Some studies have explored using solvo-hydrothermal techniques to create complexes involving dimethyl 1,3-adamantanedicarboxylate .

Dimethyl 1,3-adamantanedicarboxylate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound is utilized in the development of polymers and other materials due to its structural properties.
  • Coordination Chemistry: It acts as a ligand in metal-organic frameworks and other coordination complexes .

Studies on the interaction of dimethyl 1,3-adamantanedicarboxylate with metal ions have shown that it can form stable complexes. These interactions are significant for applications in catalysis and materials science. The compound's ability to coordinate with various metal centers enhances its utility in creating novel materials with specific properties .

Similar Compounds: Comparison

Dimethyl 1,3-adamantanedicarboxylate shares similarities with several other compounds that contain adamantane or carboxylic acid functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1,3-Adamantanedicarboxylic AcidCarboxylic AcidParent compound; used to synthesize esters
Dimethyl Adamantane-1-carboxylateEsterContains one carboxyl group instead of two
Adamantane-2-carboxylic AcidCarboxylic AcidDifferent positioning of the carboxyl group
Dimethyl Adamantane-2-carboxylateEsterSimilar structure but different functional groups

Dimethyl 1,3-adamantanedicarboxylate is unique due to its specific arrangement of two carboxyl groups at the 1 and 3 positions on the adamantane framework, which influences its reactivity and potential applications compared to other derivatives.

XLogP3

1.8

Wikipedia

Dimethyl 1,3-adamantanedicarboxylate

Dates

Modify: 2023-08-15

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